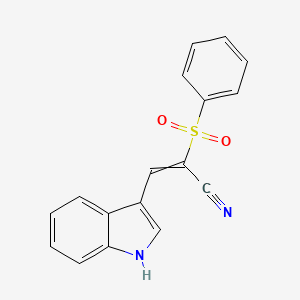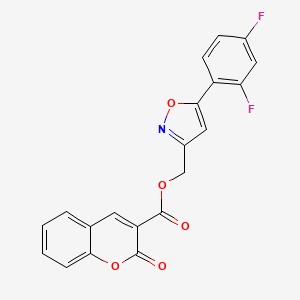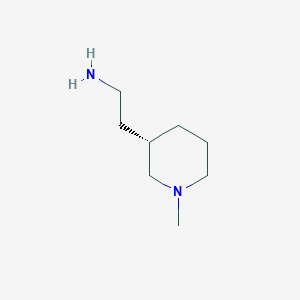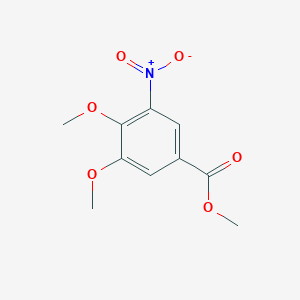![molecular formula C20H14ClF2NOS B2798158 N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide CAS No. 321431-94-1](/img/structure/B2798158.png)
N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such compounds is a complex process that requires expertise in synthetic organic chemistry . The initial step involves the preparation of an intermediate compound, which is then further transformed to yield the desired compound . The synthesis process is challenging and requires expertise in synthetic organic chemistry .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . This scaffold (Figure 1A) derivatives possess a wide range of biological activities such as anticancer/antitumor, anticonvulsant, antidiabetic, anti-inflammatory, antidepressant, antihypertensive, antiviral, antimicrobial, antioxidant, anti-leishmanial, and neuroprotective .Physical And Chemical Properties Analysis
This compound is a crystalline substance that has a melting point of 201°C. It is sparingly soluble in water, soluble in methanol and ethanol, and very slightly soluble in other common solvents. The molecule has a molecular weight of 443.4 g/mol.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A pivotal aspect of scientific research applications involves the synthesis and characterization of complex organic compounds. For instance, studies on sulfanilamide derivatives, including those similar in structure to N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide, have focused on their synthesis, characterization, and thermal properties. Such derivatives have been synthesized and characterized using various techniques, including Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible spectra, demonstrating their distinct molecular conformations and thermal stability. These studies lay the groundwork for exploring the potential uses of these compounds in various fields, including materials science and medicine (Lahtinen et al., 2014).
Antimicrobial Studies
Further research into sulfanilamide derivatives has explored their antimicrobial properties. Despite the varying structural modifications, certain derivatives have shown no significant antibacterial activity, suggesting the necessity for further structural optimization to enhance their antimicrobial efficacy. These findings are critical for the development of new antimicrobial agents, particularly in the context of increasing resistance to existing antibiotics (Lahtinen et al., 2014).
Polymer Chemistry Applications
Compounds structurally related to N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide have been used in the synthesis of high-performance polymers. For example, thiophenyl-substituted benzidines have been synthesized and utilized to create transparent polyimides with high refractive indices and good thermomechanical stabilities. These materials are valuable for applications requiring transparent, high-performance polymers, including in electronics and optics (Tapaswi et al., 2015).
Catalysis and Coordination Chemistry
Research has also focused on the coordination chemistry of similar compounds, leading to the preparation of cationic palladium complexes with potential applications in catalysis. These complexes have been studied for their ability to catalyze reactions, highlighting the versatility of sulfanyl-substituted compounds in facilitating various chemical transformations (Siedle et al., 2007).
Zukünftige Richtungen
The rapid rise of infectious diseases has become one of the biggest potential threats to human health, particularly because of the emergence of resistance to current antimicrobial drugs . Therefore, the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics is crucial . This compound, with its unique properties, could be a potential candidate for future research in this direction .
Eigenschaften
IUPAC Name |
N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF2NOS/c21-14-6-10-16(11-7-14)26-12-13-4-8-15(9-5-13)24-20(25)19-17(22)2-1-3-18(19)23/h1-11H,12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFYNLASLCWXMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol](/img/structure/B2798080.png)
![2-[4-(4-methylphenyl)-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide](/img/structure/B2798082.png)

![8-chloro-N-methyl-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2798084.png)


![1-Oxa-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B2798090.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(2-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2798092.png)

![Methyl 2-[2-(2,6-difluorobenzoyl)imino-4,6-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2798094.png)
![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2798095.png)
